molecular formula C8H14OS B8420525 2-Cyclopropylmethylthio-2-methylpropanal

2-Cyclopropylmethylthio-2-methylpropanal

Cat. No.: B8420525
M. Wt: 158.26 g/mol
InChI Key: AXEGUSXFJUEPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmethylthio-2-methylpropanal is a sulfur-containing aldehyde characterized by a cyclopropylmethylthio group (-SCH₂C₃H₅) and a branched methyl substituent at the β-position of the propanal backbone. Its reactivity is likely influenced by the electron-withdrawing aldehyde group and the steric effects of the cyclopropylmethyl moiety .

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

2-(cyclopropylmethylsulfanyl)-2-methylpropanal

InChI

InChI=1S/C8H14OS/c1-8(2,6-9)10-5-7-3-4-7/h6-7H,3-5H2,1-2H3

InChI Key

AXEGUSXFJUEPEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)SCC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs from the evidence:

2-(Methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3)

  • Structural Similarities : Both compounds feature a thioether (-S-) group and an aldehyde functionality.
  • Key Differences :
    • The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to the phenyl group in 2-(methylthiomethyl)-3-phenyl-2-propenal.
    • The propenal backbone in the latter may enhance conjugation, affecting reactivity in Diels-Alder or nucleophilic addition reactions compared to the saturated propanal chain in the target compound .

Thiophene- and Naphthalene-Containing Analogs ()

Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol share sulfur-containing groups but differ in their core structures:

  • Functional Group Comparison: The target compound’s aldehyde group contrasts with the hydroxyl and amino groups in these analogs, leading to divergent reactivity (e.g., aldehyde oxidation vs. alcohol esterification).
  • Aromatic vs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Substituents Potential Reactivity
2-Cyclopropylmethylthio-2-methylpropanal Propanal Aldehyde, Thioether Cyclopropylmethyl, Methyl Nucleophilic addition, Oxidation
2-(Methylthiomethyl)-3-phenyl-2-propenal Propenal Aldehyde, Thioether Phenyl, Methylthiomethyl Conjugation-driven reactions
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol Hydroxyl, Amino, Thiophene Methyl, Thiophene Hydrogen bonding, Cyclization

Research Findings and Limitations

  • Steric Effects : The cyclopropylmethyl group in the target compound may reduce reaction rates in nucleophilic additions compared to less hindered analogs like 2-(methylthiomethyl)-3-phenyl-2-propenal .
  • Electronic Effects : The aldehyde group’s electron-withdrawing nature could enhance thioether stability but reduce compatibility with basic conditions compared to hydroxyl-containing analogs in .
  • Data Gaps: No experimental data (e.g., melting points, spectroscopic profiles) are available in the provided evidence, limiting quantitative comparisons.

Notes

  • The evidence lacks direct information on this compound, necessitating inferences from structural analogs.
  • Further studies should prioritize synthesizing this compound and characterizing its physical and chemical properties to enable robust comparisons.

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